2-Methylaminopyrimidine
Overview
Description
2-Methylaminopyrimidine is a chemical compound with the molecular formula C5H7N3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 2-Methylaminopyrimidine includes a pyrimidine ring with a methylamine group attached to the 2-position . The molecular weight is 109.13 g/mol .Chemical Reactions Analysis
2-Methylaminopyrimidine has been found to interact favorably with anions. The dimer of 2-methylaminopyrimidine interacts with the anion more strongly than the monomer due to cooperativity effects between the noncovalent hydrogen bonding and anion-π interactions .Physical And Chemical Properties Analysis
2-Methylaminopyrimidine has a molecular weight of 109.13 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 109.063997236 g/mol. Its topological polar surface area is 37.8 Ų .Scientific Research Applications
Anion-π Interactions and Solid-State Characterization
García-Raso et al. (2009) investigated the synthesis and solid-state characterization of compounds based on the 2-aminopyrimidine building block, including 2-methylaminopyrimidine. They found that these compounds exhibit significant anion-π interactions, particularly in their dimeric form, which shows stronger interactions due to cooperativity effects between hydrogen bonding and anion-π interactions. This study highlights the potential of 2-methylaminopyrimidine in materials science and crystallography (García-Raso et al., 2009).
Synthesis and Chemical Reactions
Brown (2007) described the successful synthesis of 5-amino-4-methylaminopyrimidine, illustrating the chemical versatility of pyrimidine derivatives. The study provides insights into the monoamination process of pyrimidine compounds, which is crucial for the development of various chemical derivatives for potential applications in pharmaceuticals and agrochemicals (Brown, 2007).
Applications in Fungicide Development
Nagata et al. (2004) explored the fungicidal activities of 2-anilinopyrimidine derivatives, including those with methylamino substituents. Their research led to the development of mepanipyrim, an effective anti-Botrytis agent, showcasing the application of 2-methylaminopyrimidine derivatives in agriculture (Nagata et al., 2004).
Fluorescence Properties in Solvents
Abdullah et al. (2004) conducted a study on the fluorescence properties of 2-alkylaminopyrimidine derivatives, including 2-N-methylaminopyrimidine. The research showed that these derivatives exhibit high fluorescence intensity in polar protic solvents like methanol, indicating their potential use in fluorescence-based applications (Abdullah et al., 2004).
Electrochemical Degradation Studies
Li et al. (2015) studied the electrochemical degradation of 2-diethylamino-6-methyl-4-hydroxypyrimidine (a related compound to 2-methylaminopyrimidine) using a three-dimensional electrodes reactor. Their findings provide insights into the degradation pathways of pyrimidine derivatives and offer potential methods for the treatment of wastewater containing these compounds (Li et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXHDSGGRTFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295478 | |
Record name | 2-Methylaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylaminopyrimidine | |
CAS RN |
931-61-3 | |
Record name | N-Methyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylaminopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylaminopyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methylaminopyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HQB8CU97K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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